Valinomicina

Descripción general

Descripción

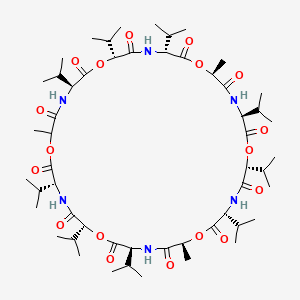

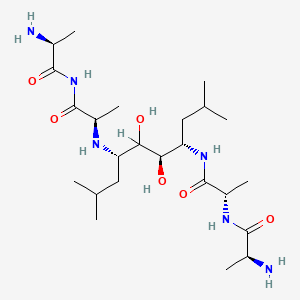

La valinomicina es un dodecadepsipéptido de origen natural, conocido principalmente por su función como ionóforo de potasio. Es producido por varias especies del género Streptomyces, notablemente Streptomyces fulvissimus . La this compound es altamente selectiva para los iones potasio sobre los iones sodio, lo que la convierte en una herramienta valiosa en la investigación bioquímica y diversas aplicaciones industriales .

Aplicaciones Científicas De Investigación

La valinomicina tiene una amplia gama de aplicaciones en la investigación científica:

Biología: La this compound se emplea en estudios del potencial de membrana y el transporte de iones en las células.

Medicina: La this compound se ha investigado por sus posibles propiedades antivirales y antibacterianas.

Industria: La this compound se utiliza en el desarrollo de electrodos y sensores selectivos para el potasio.

Mecanismo De Acción

La valinomicina funciona como un transportador específico de potasio, facilitando el movimiento de los iones potasio a través de las membranas lipídicas "hacia abajo" del gradiente de potencial electroquímico . Forma un complejo con los iones potasio, encapsulándolos dentro de su estructura cíclica. Esta complejación permite que los iones potasio se transporten a través de las membranas celulares, interrumpiendo el potencial de membrana y afectando los procesos celulares .

Análisis Bioquímico

Biochemical Properties

Valinomycin is highly selective for potassium ions over sodium ions within the cell membrane . It functions as a potassium-specific transporter and facilitates the movement of potassium ions through lipid membranes “down” the electrochemical potential gradient .

Cellular Effects

The effect of Valinomycin on cells is primarily due to the dissipation of membrane potential . It also inhibits protein synthesis at the level of elongation .

Molecular Mechanism

Valinomycin exerts its effects at the molecular level by facilitating the movement of potassium ions through lipid membranes . This movement is “down” the electrochemical potential gradient, which means it moves from an area of high concentration to an area of low concentration .

Metabolic Pathways

Valinomycin is involved in the potassium ion transport metabolic pathway . It interacts with the lipid bilayer of the cell membrane to facilitate the movement of potassium ions .

Transport and Distribution

Valinomycin is transported and distributed within cells and tissues via its interaction with the lipid bilayer of the cell membrane . It facilitates the movement of potassium ions through these membranes .

Subcellular Localization

The subcellular localization of Valinomycin is primarily at the cell membrane, where it interacts with the lipid bilayer to facilitate the movement of potassium ions . Its activity and function are directly related to its ability to transport potassium ions across the cell membrane .

Métodos De Preparación

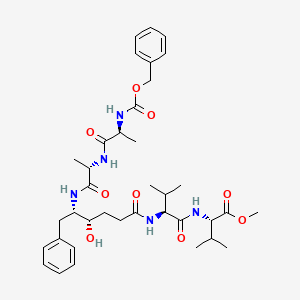

Rutas sintéticas y condiciones de reacción: La valinomicina se puede sintetizar a través de vías de síntesis de péptidos no ribosómicos. La vía biosintética implica el ensamblaje de tres moles cada uno de L-valina, ácido D-alfa-hidroxiisovalérico, D-valina y ácido L-láctico, que se unen alternativamente para formar un anillo de 36 miembros .

Métodos de producción industrial: La producción industrial de this compound a menudo implica el uso de cepas recombinantes de Escherichia coli diseñadas para expresar los componentes necesarios de la vía biosintética de Streptomyces tsusimaensis . El proceso de producción generalmente emplea una estrategia de alimentación por lotes limitada en glucosa basada en un medio de sal mineral puro . Este método se ha escalado desde volúmenes de mililitros hasta biorreactores de 10 litros, lo que demuestra robustez y confiabilidad para la producción a escala industrial .

Análisis De Reacciones Químicas

Tipos de reacciones: La valinomicina se somete a diversas reacciones químicas, incluida la complejación con iones potasio, que es su función principal. También puede formar complejos con otros cationes, aunque con una afinidad mucho menor.

Reactivos y condiciones comunes: La formación de complejos de this compound-potasio generalmente ocurre en presencia de sales de potasio en condiciones neutras a ligeramente alcalinas. La reacción está facilitada por la estructura cíclica de la this compound, que proporciona una cavidad de tamaño perfecto para los iones potasio .

Productos principales: El producto principal de la interacción de la this compound con los iones potasio es el complejo de this compound-potasio, que es altamente estable y selectivo para el potasio sobre los iones sodio .

Comparación Con Compuestos Similares

La valinomicina a menudo se compara con otros ionóforos como la nigericina y la monensina. Si bien los tres compuestos facilitan el transporte de iones a través de las membranas, la this compound es única en su alta selectividad para los iones potasio sobre los iones sodio . Esta selectividad se debe al tamaño y la estructura específicos de la cavidad dentro de la this compound, que se ajusta perfectamente a los iones potasio .

Compuestos similares:

Nigericina: Un ionóforo que intercambia iones potasio por iones hidrógeno a través de las membranas.

Monensina: Un ionóforo que transporta iones sodio y protones a través de las membranas.

La estructura única de la this compound y su alta selectividad para los iones potasio la convierten en una herramienta valiosa en diversas aplicaciones científicas e industriales.

Propiedades

Número CAS |

2001-95-8 |

|---|---|

Fórmula molecular |

C54H90N6O18 |

Peso molecular |

1111.3 g/mol |

Nombre IUPAC |

(3S,6S,9R,12R,15S,18S,21R,24R,27S,30S,36R)-6,18,30-trimethyl-3,9,12,15,21,24,27,33,36-nona(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone |

InChI |

InChI=1S/C54H90N6O18/c1-22(2)34-49(67)73-31(19)43(61)55-38(26(9)10)53(71)77-41(29(15)16)47(65)59-36(24(5)6)51(69)75-33(21)45(63)57-39(27(11)12)54(72)78-42(30(17)18)48(66)60-35(23(3)4)50(68)74-32(20)44(62)56-37(25(7)8)52(70)76-40(28(13)14)46(64)58-34/h22-42H,1-21H3,(H,55,61)(H,56,62)(H,57,63)(H,58,64)(H,59,65)(H,60,66)/t31-,32-,33-,34+,35+,36?,37-,38-,39-,40+,41+,42+/m0/s1 |

Clave InChI |

FCFNRCROJUBPLU-UYBNATROSA-N |

SMILES |

CC1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)O1)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C |

SMILES isomérico |

C[C@H]1C(=O)N[C@H](C(=O)O[C@@H](C(=O)NC(C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O1)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C |

SMILES canónico |

CC1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)O1)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C |

Apariencia |

Solid powder |

Color/Form |

Shiny rectangular plates |

melting_point |

374 °F (EPA, 1998) 190 °C |

Key on ui other cas no. |

2001-95-8 |

Descripción física |

Shiny crystalline solid. Used as an insecticide and nematocide. Not registered as a pesticide in the U.S. (EPA, 1998) Shiny solid; [Merck Index] Faintly beige powder; [MSDSonline] |

Pictogramas |

Acute Toxic |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Insoluble in water Soluble in petroleum ethe |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Valinomycin; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does valinomycin interact with potassium ions and what are the downstream effects of this interaction?

A1: Valinomycin selectively binds potassium ions (K+) via its ester carbonyl oxygen atoms, forming a stable complex. This complex, resembling a bracelet, effectively shields the potassium ion from the surrounding hydrophobic environment. This allows for efficient K+ transport across lipid bilayers like cell membranes [, , ]. This transport disrupts the electrochemical gradient across the membrane, leading to depolarization [, , , ]. In biological systems, this can have significant effects on cellular functions, including ATP synthesis, pH regulation, and signal transduction [, , , ].

Q2: Does valinomycin affect other cellular processes besides ion transport?

A2: Research indicates that valinomycin can induce apoptosis in certain cell types, like ascites hepatoma cells (AH-130) []. This apoptotic effect is attributed to the collapse of the mitochondrial membrane potential caused by valinomycin-mediated K+ efflux [, ].

Q3: What is the molecular formula and weight of valinomycin?

A3: The molecular formula of valinomycin is C54H90N6O18, and its molecular weight is 1111.3 g/mol [].

Q4: What spectroscopic techniques are used to characterize the structure of valinomycin and its complexes?

A4: Nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy are extensively used to study the conformation of valinomycin and its complexes with various ions, including alkali metal cations and protons [, , , ]. Infrared (IR) spectroscopy, particularly in the vibrational region, provides insights into the hydrogen bonding networks and coordination arrangements within valinomycin complexes [].

Q5: In what types of systems and under what conditions is valinomycin typically used for research?

A5: Valinomycin is frequently employed in studies involving lipid membranes, liposomes, and isolated organelles like mitochondria [, , , ]. Its performance under various conditions, including different temperatures, ionic strengths, and lipid compositions, has been investigated [, , ].

Q6: How does the membrane surface charge influence valinomycin's activity?

A6: Studies using synthetic lipid monolayers revealed that valinomycin effectively forms K+/valinomycin complexes in the presence of negatively charged lipids, such as didodecyl phosphate. This suggests a requirement for anionic sites to maintain electroneutrality during complex formation []. Conversely, complex formation was not observed with cationic lipids or pure valinomycin monolayers, highlighting the importance of membrane surface charge [, ].

Q7: Does valinomycin act as a catalyst in any reactions?

A7: Valinomycin is not a catalyst in the traditional sense. Instead, it acts as a transporter, facilitating the movement of K+ ions across hydrophobic barriers [, ]. Its primary function revolves around altering membrane permeability rather than directly catalyzing chemical reactions.

Q8: How is computational chemistry used to study valinomycin?

A8: Computational methods, including molecular dynamics simulations and free energy calculations, have been instrumental in understanding the ion binding properties of valinomycin [, ]. These simulations provide valuable insights into the structural dynamics, energetics, and selectivity of ion complexation, complementing experimental observations.

Q9: How do structural modifications of valinomycin affect its activity and selectivity?

A9: Modifications to the valinomycin structure, such as substitutions in the peptide backbone, can significantly influence its ion binding affinity and selectivity. For instance, replacing valine residues with isoleucine, as in isoleucinomycin, leads to changes in the conformation and cation binding preference compared to valinomycin []. These findings underscore the importance of specific structural features for the ionophoric activity and selectivity of valinomycin.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-N-(phenylmethyl)-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1682074.png)